![molecular formula C14H22N2O3 B6324157 H-D-Lys(Z)-ol CAS No. 661481-01-2](/img/structure/B6324157.png)
H-D-Lys(Z)-ol
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Overview
Description
“H-D-Lys(Z)-ol” is a derivative of the amino acid lysine . It is also known as N6-carbobenzyloxy-L-lysine .
Synthesis Analysis
“H-D-Lys(Z)-ol” is commonly used as a reagent in the synthesis of peptides . It serves as a reactant for the synthesis of various peptides such as boc-Glu(OBzl)-Lys(Z)-OH and tert-butyl-6-(((benzyloxy)carbonyl)amino)-2-bromohexanoate .Molecular Structure Analysis
The molecular formula of “H-D-Lys(Z)-ol” is C14H20N2O4 . The molecular weight is 280.32 g/mol . The IUPAC name is (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid .Chemical Reactions Analysis
“H-D-Lys(Z)-ol” is a lysine derivative and is used in various scientific experiments due to its unique physical and chemical properties .Physical And Chemical Properties Analysis
“H-D-Lys(Z)-ol” has a molecular weight of 280.32 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .Mechanism of Action
Target of Action
H-D-Lys(Z)-ol is a derivative of the amino acid lysine . Amino acids and their derivatives are known to interact with various targets in the body, including enzymes, receptors, and transport proteins.
Mode of Action
Lysine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
Based on the known effects of lysine and its derivatives, it may contribute to the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[(5R)-5-amino-6-hydroxyhexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIWOXCDTQASKH-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Lys(Z)-ol |
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